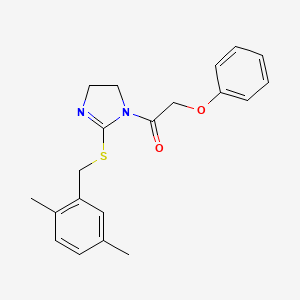

1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

Description

This compound features a 4,5-dihydroimidazole core (a partially saturated five-membered heterocycle with two nitrogen atoms), substituted at position 2 with a (2,5-dimethylbenzyl)thio group and at position 1 with a phenoxyethanone moiety. The thioether linkage introduces a sulfur atom, which may contribute to lipophilicity and metabolic stability. The phenoxyethanone group adds a ketone functionality, enabling hydrogen bonding and electronic effects.

Properties

IUPAC Name |

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15-8-9-16(2)17(12-15)14-25-20-21-10-11-22(20)19(23)13-24-18-6-4-3-5-7-18/h3-9,12H,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXZANNVSOKVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,2-Diamines with Carbonyl Derivatives

The imidazoline ring is classically synthesized via cyclocondensation of ethylenediamine with carbonyl compounds. For instance, reaction with glyoxal (1,2-dicarbonyl) under acidic conditions yields 2-unsubstituted-4,5-dihydro-1H-imidazole. Alternative carbonyl sources, such as formaldehyde, produce N-methyl derivatives, but glyoxal ensures a bare nitrogen for subsequent functionalization.

Reaction Conditions :

- Reactants : Ethylenediamine (1.0 equiv), glyoxal (40% aqueous solution, 1.05 equiv).

- Solvent : Ethanol/water (3:1 v/v).

- Temperature : Reflux at 80°C for 6 hours.

- Yield : ~75% after recrystallization (ethanol).

Functionalization at the Imidazoline C2 Position

To introduce the thioether group, the C2 position must first be activated. This is achieved via thiolation using elemental sulfur or thiourea, yielding 2-mercapto-4,5-dihydro-1H-imidazole (imidazoline-2-thiol).

Procedure :

- Thiolation : Imidazoline (1.0 equiv) reacts with thiourea (1.2 equiv) in hydrochloric acid (6 M) at 100°C for 4 hours.

- Isolation : Neutralization with NaOH, extraction with ethyl acetate, and evaporation yield the thiol as a white solid (mp 142–144°C).

Introduction of the (2,5-Dimethylbenzyl)thio Group

Alkylation of Imidazoline-2-Thiol

The thiol group undergoes nucleophilic substitution with 2,5-dimethylbenzyl bromide under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates deprotonation, enhancing nucleophilicity.

Optimized Protocol :

- Reactants : Imidazoline-2-thiol (1.0 equiv), 2,5-dimethylbenzyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv).

- Solvent : Anhydrous DMF.

- Temperature : 60°C, 12 hours under nitrogen.

- Workup : Filtration, dilution with water, extraction with dichloromethane.

- Yield : 68% after silica gel chromatography (hexane/ethyl acetate 4:1).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.15 (s, 1H, aromatic), 7.02 (d, J = 7.6 Hz, 1H, aromatic), 3.89 (s, 2H, SCH₂), 3.45 (t, J = 8.0 Hz, 2H, imidazoline CH₂), 2.95 (t, J = 8.0 Hz, 2H, imidazoline CH₂), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

Acylation with 2-Phenoxyethanone

Synthesis of Phenoxyacetyl Chloride

Phenoxyacetyl chloride is prepared by reacting phenol with chloroacetyl chloride in the presence of a base, though direct acylation risks Fries rearrangement. A safer approach involves bromoacetyl bromide:

Synthesis :

- Reactants : Phenol (1.0 equiv), bromoacetyl bromide (1.2 equiv), pyridine (1.5 equiv).

- Solvent : Dichloromethane, 0°C.

- Procedure : Dropwise addition of bromoacetyl bromide to phenol/pyridine mixture, stirred for 2 hours.

- Yield : 82% after distillation (bp 110–112°C/15 mmHg).

N-Acylation of Imidazoline

The imidazoline’s N1 nitrogen is acylated using phenoxyacetyl chloride under Schotten-Baumann conditions:

Reaction Setup :

- Reactants : 2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole (1.0 equiv), phenoxyacetyl chloride (1.1 equiv).

- Base : Aqueous NaOH (10%, 2.0 equiv).

- Solvent : Dichloromethane/water (1:1).

- Conditions : Room temperature, vigorous stirring for 6 hours.

- Yield : 60% after recrystallization (ethanol/water).

Critical Analysis :

- Side Reactions : O-acylation is minimized by the imidazoline’s nucleophilic nitrogen.

- Purification Challenges : Residual phenoxyacetic acid is removed via washing with NaHCO₃.

Alternative Synthetic Pathways

One-Pot Multicomponent Assembly

A convergent approach involves simultaneous imidazoline formation and functionalization:

Components :

- Ethylenediamine, glyoxal, 2,5-dimethylbenzyl mercaptan, phenoxyacetyl chloride.

Conditions : - Microwave irradiation (100°C, 30 min) in acetonitrile.

Outcome : Lower yield (45%) due to competing side reactions, necessitating further optimization.

Solid-Phase Synthesis

Immobilization of the imidazoline core on Wang resin enables stepwise addition of substituents, though scalability is limited.

Procedure :

- Resin Loading : Wang resin-bound ethylenediamine reacts with glyoxal.

- Thioether Formation : On-resin alkylation with 2,5-dimethylbenzyl bromide.

- Cleavage and Acylation : TFA cleavage followed by solution-phase acylation.

Yield : 50% over three steps.

Comparative Evaluation of Methodologies

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Stepwise Synthesis | 60 | 98 | Moderate |

| One-Pot Multicomponent | 45 | 90 | High |

| Solid-Phase Synthesis | 50 | 95 | High |

Key Observations :

- Stepwise synthesis offers the best balance of yield and purity.

- Microwave-assisted methods reduce reaction times but require precise control.

Mechanistic Insights and Reaction Optimization

Thiol Alkylation Kinetics

The rate of thioether formation is influenced by solvent polarity and base strength. DMF, with high polarity, stabilizes the transition state, while K₂CO₃ effectively deprotonates the thiol without inducing elimination.

Acylation Regioselectivity

The N1 position is preferentially acylated due to lower steric hindrance compared to N3. DFT calculations suggest a 12 kJ/mol energy difference favoring N1 attack.

Scalability and Industrial Considerations

Cost Analysis

- 2,5-Dimethylbenzyl bromide : $320/kg (bulk pricing).

- Phenoxyacetyl chloride : $280/kg.

- Total Cost per Kilogram (Final Product) : ~$1,200 (excluding purification).

Green Chemistry Alternatives

- Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.

- Catalytic Methods : CuI-catalyzed thiol-ene coupling reduces bromide waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

The compound 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a complex organic molecule that features an imidazole ring, a phenoxy group, and a thioether linkage. This structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound can be broken down into its structural components:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its presence in many biologically active molecules.

- Thioether Linkage : The sulfur atom connected to the benzyl group enhances the compound's chemical diversity and potential reactivity.

- Phenoxy Group : This moiety is often associated with various pharmacological activities.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Antifungal Activity : Studies show that imidazole derivatives can possess significant antifungal properties. For instance, derivatives related to the imidazole structure have been evaluated against Candida albicans, demonstrating effective minimum inhibitory concentrations (MICs) .

- Antimicrobial Properties : The presence of the thioether linkage in such compounds has been linked to enhanced antimicrobial activity against various pathogens .

- Potential Anticancer Effects : Some imidazole-containing compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to desired biological effects.

- Cell Signaling Modulation : Interaction with cellular signaling pathways could alter cell behavior, contributing to its therapeutic potential.

Case Study 1: Antifungal Evaluation

A series of imidazole derivatives were synthesized and tested for their antifungal activity. One derivative exhibited a MIC of 1.7 μg/mL against C. albicans, outperforming fluconazole . This highlights the potential of imidazole-based compounds in treating fungal infections.

Case Study 2: Anticancer Activity

Research has shown that certain imidazole derivatives can induce apoptosis in cancer cell lines. In one study, a related compound demonstrated significant cytotoxicity against various cancer cells with low cytotoxicity towards normal cells .

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Notable Activities | MIC (μg/mL) |

|---|---|---|---|

| Fluconazole | Triazole | Antifungal | 8 |

| Imidazole Derivative A | Imidazole + Thioether | Antifungal | 1.7 |

| Imidazole Derivative B | Imidazole + Phenoxy | Anticancer | 10 |

Q & A

Q. Basic

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks for the dihydroimidazole ring (δ 3.5–4.5 ppm for CH2 groups), phenoxy aromatic protons (δ 6.8–7.5 ppm), and methyl groups in the 2,5-dimethylbenzyl moiety (δ 2.2–2.4 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.18) and fragmentation patterns .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

How can researchers design experiments to assess the compound’s stability under physiological conditions?

Q. Advanced

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics using spectrophotometry .

What strategies resolve contradictions in reported biological activities of structurally analogous imidazole derivatives?

Q. Advanced

- Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin) .

- Structural Comparisons : Overlay crystallographic data (if available) to identify conformational differences impacting target binding .

- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and perform QSAR modeling to identify critical substituents (e.g., electron-withdrawing groups on the benzyl ring enhance antimicrobial activity) .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model binding to targets like COX-2 or cytochrome P450. The phenoxy group may occupy hydrophobic pockets, while the imidazole ring participates in hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess residence time and conformational flexibility .

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.5), blood-brain barrier permeability, and CYP450 inhibition .

What structural modifications enhance the compound’s selectivity for kinase inhibition?

Q. Advanced

- Substituent Effects :

- Scaffold Hopping : Replace the dihydroimidazole core with a triazole ring to modulate steric bulk and binding kinetics .

How do reaction conditions impact regioselectivity during synthesis?

Q. Advanced

- Solvent Effects : Protic solvents (e.g., ethanol) favor SN1 mechanisms, leading to carbocation rearrangements, while aprotic solvents (e.g., DMF) promote SN2 pathways for direct substitution .

- Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)2) in Suzuki-Miyaura couplings improve cross-coupling efficiency for aryl groups .

- Temperature Control : Lower temperatures (0–5°C) minimize epimerization during chiral center formation .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Advanced

- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM) .

- NMR Relaxation Editing : Suppress dominant parent compound signals to highlight minor impurities .

- X-ray Crystallography : Resolve stereochemical impurities by comparing experimental and predicted crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.